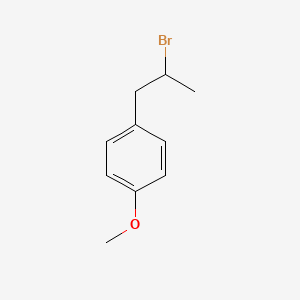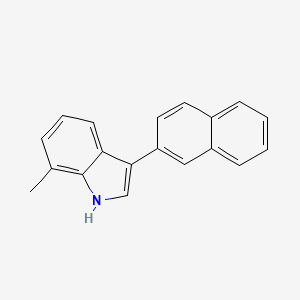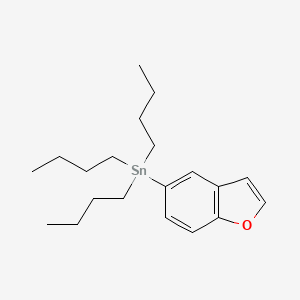![molecular formula C13H16FNO5S B13552607 tert-butyl5-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-isoindole-2-carboxylate](/img/structure/B13552607.png)
tert-butyl5-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-isoindole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl 5-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-isoindole-2-carboxylate: is a complex organic compound that features a tert-butyl ester group, a fluorosulfonyl group, and an isoindole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-isoindole-2-carboxylate typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: tert-butyl 5-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-isoindole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acid derivatives, while substitution reactions could introduce various functional groups, leading to a wide range of isoindole derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl 5-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-isoindole-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: The compound’s structural features make it a candidate for studying biological interactions at the molecular level. It can be used in the design of probes and inhibitors for various biological targets, aiding in the understanding of enzyme mechanisms and protein-ligand interactions.
Medicine: In medicine, derivatives of this compound may have potential as therapeutic agents. The fluorosulfonyl group is known for its bioactivity, and modifications of the isoindole core could lead to the development of new drugs with improved efficacy and selectivity.
Industry: In the industrial sector, tert-butyl 5-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-isoindole-2-carboxylate can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry and the development of high-performance coatings and adhesives.
Mécanisme D'action
The mechanism by which tert-butyl 5-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-isoindole-2-carboxylate exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorosulfonyl group can form covalent bonds with nucleophilic residues in proteins, altering their function and activity.
Comparaison Avec Des Composés Similaires
- tert-butyl 3-[(fluorosulfonyl)oxy]azetidine-1-carboxylate
- tert-butyl 3-[(fluorosulfonyl)oxy]pyrrolidine-1-carboxylate
Comparison: Compared to similar compounds, tert-butyl 5-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-isoindole-2-carboxylate stands out due to its isoindole core, which provides unique reactivity and potential for diverse applications. The presence of the fluorosulfonyl group further enhances its bioactivity and chemical versatility, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H16FNO5S |
|---|---|
Poids moléculaire |
317.34 g/mol |
Nom IUPAC |
tert-butyl 5-fluorosulfonyloxy-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C13H16FNO5S/c1-13(2,3)19-12(16)15-7-9-4-5-11(6-10(9)8-15)20-21(14,17)18/h4-6H,7-8H2,1-3H3 |
Clé InChI |
NEVMDWPNJSOCCY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)OS(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(2,5-Diethoxy-4-morpholin-4-ylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13552524.png)

![N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]-6-methoxypyrimidin-4-amine](/img/structure/B13552540.png)




![rac-(1R,2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B13552566.png)
![1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one hydrochloride](/img/structure/B13552569.png)

![Ethyl2-{benzyl[(dimethylphosphoryl)methyl]amino}acetate](/img/structure/B13552572.png)
![Tert-butyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13552576.png)
![3-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13552582.png)
![1',3'-Dihydrospiro[cyclobutane-1,2'-indol]-3'-ol](/img/structure/B13552590.png)
